molecular formula C12H11ClN2O B13612952 1-(3-Chloro-4-(2-methyl-1h-imidazol-1-yl)phenyl)ethan-1-one

1-(3-Chloro-4-(2-methyl-1h-imidazol-1-yl)phenyl)ethan-1-one

Cat. No.: B13612952
M. Wt: 234.68 g/mol
InChI Key: YCTUEBGVCDJSLF-UHFFFAOYSA-N
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Description

1-(3-Chloro-4-(2-methyl-1h-imidazol-1-yl)phenyl)ethan-1-one is a compound that features an imidazole ring, which is a five-membered heterocyclic moiety containing two nitrogen atoms. Imidazole derivatives are known for their broad range of chemical and biological properties, making them significant in various fields such as pharmaceuticals, agrochemicals, and materials science .

Chemical Reactions Analysis

Types of Reactions

1-(3-Chloro-4-(2-methyl-1h-imidazol-1-yl)phenyl)ethan-1-one can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium azide for substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted imidazole derivatives .

Scientific Research Applications

1-(3-Chloro-4-(2-methyl-1h-imidazol-1-yl)phenyl)ethan-1-one has several scientific research applications:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-(3-Chloro-4-(2-methyl-1h-imidazol-1-yl)phenyl)ethan-1-one is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.

Properties

Molecular Formula

C12H11ClN2O

Molecular Weight

234.68 g/mol

IUPAC Name

1-[3-chloro-4-(2-methylimidazol-1-yl)phenyl]ethanone

InChI

InChI=1S/C12H11ClN2O/c1-8(16)10-3-4-12(11(13)7-10)15-6-5-14-9(15)2/h3-7H,1-2H3

InChI Key

YCTUEBGVCDJSLF-UHFFFAOYSA-N

Canonical SMILES

CC1=NC=CN1C2=C(C=C(C=C2)C(=O)C)Cl

Origin of Product

United States

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